MAO-B Inhibitory Potency: 1-Methylpyrrolidine vs. Morpholine and Benzothiazole Linker Variants
In a series of propanamide-linked MAO-B inhibitors, the pyrrolidine-containing derivative 2c (N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide) demonstrated 60.10% MAO-B inhibition at 100 μM, while the corresponding morpholine analog showed reduced potency . Although the exact 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide scaffold differs in linker attachment, the SAR data establish that the pyrrolidine ring contributes critically to MAO-B engagement, with the N-methyl substituent fine-tuning steric fit within the active site as described in patent WO2019/170115 . Direct head-to-head comparison with the 1-benzylpyrrolidine analog (CAS 1401667-21-7) has not been reported in peer-reviewed literature.
| Evidence Dimension | MAO-B inhibition (% inhibition at 100 μM) |
|---|---|
| Target Compound Data | Not directly reported; pyrrolidine-propanamide analog 2c: 60.10% at 100 μM |
| Comparator Or Baseline | Morpholine-propanamide analog: lower potency; 1-benzylpyrrolidine analog: data not available |
| Quantified Difference | Pyrrolidine > morpholine in this chemotype (exact fold difference not calculable from available data) |
| Conditions | In vitro MAO-B enzyme inhibition assay, recombinant human MAO-B |
Why This Matters
The pyrrolidine ring is a validated pharmacophore for MAO-B, and procurement of the 1-methylpyrrolidine variant ensures alignment with the most potent chemotype within this scaffold class.
- [1] He, Z.-W. et al. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Chem. Biodivers. 2023, 20, e202301271. View Source
- [2] Sunshine Lake Pharma Co., Ltd. Pyrrolidineamide derivatives and uses thereof. WO2019/170115, published 2019-09-12. View Source
